An In-Depth Technical Guide to 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
CAS Number: 864867-60-7
Foreword for the Modern Researcher
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide spectrum of biological activities.[1] This bicyclic nitrogen-fused heterocycle is the backbone of numerous therapeutic agents and serves as a versatile building block for the discovery of novel bioactive molecules.[1] This guide focuses on a specific, yet significant, derivative: 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. The introduction of a bromine atom at the 6-position and a sterically demanding tert-butyl group at the 2-position presents unique electronic and conformational properties, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery programs.[2]
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It aims to provide not just a compilation of data, but a cohesive understanding of the synthesis, properties, and potential applications of this compound, grounded in established scientific principles.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile.
Key Physicochemical Data
The table below summarizes the known and predicted physicochemical properties of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. It is important to note that while some data is derived from experimental observations on analogous compounds, specific experimental values for this particular molecule are not widely available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 864867-60-7 | Vendor Data |
| Molecular Formula | C₁₁H₁₃BrN₂ | Calculated |
| Molecular Weight | 253.14 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | [3] |
| Melting Point | Not available (predicted to be a solid at room temperature) | [3] |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane (predicted) | [4] |
| pKa | 5.47 ± 0.10 (predicted for the 2-methyl analog) | [5] |
Note: Predicted values are based on data for structurally similar compounds and should be confirmed experimentally.
Structural Elucidation and Logic
The structure of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine, as depicted below, is key to its chemical behavior. The imidazo[1,2-a]pyridine core is a planar aromatic system. The bromine atom at the 6-position acts as a heavy atom and a lipophilic, electron-withdrawing group, which can influence metabolic stability and receptor binding. The tert-butyl group at the 2-position is a bulky, non-polar substituent that can provide steric hindrance, potentially influencing selectivity for biological targets and protecting the scaffold from metabolic degradation.
Caption: Chemical structure of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Synthesis Strategies and Methodologies
Proposed Synthetic Workflow
The most common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. In the case of our target molecule, the key starting materials would be 2-amino-5-bromopyridine and a suitable α-haloketone bearing a tert-butyl group.
Caption: Proposed synthetic workflow for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on known methods for analogous compounds and should be optimized for the specific substrates.
Objective: To synthesize 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Materials:
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2-Amino-5-bromopyridine (1.0 eq)
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1-Bromo-3,3-dimethyl-2-butanone (1.1 eq)
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Sodium bicarbonate (NaHCO₃) (2.0 eq)
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Ethanol (anhydrous)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine and anhydrous ethanol.
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Add sodium bicarbonate to the mixture.
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Slowly add 1-bromo-3,3-dimethyl-2-butanone to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
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Ethanol as Solvent: Provides good solubility for the reactants and is a suitable medium for this type of condensation reaction.
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Sodium Bicarbonate as Base: Acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards product formation.
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Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.
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Aqueous Work-up and Extraction: Essential for removing inorganic salts and other water-soluble impurities.
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Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine core is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1] While specific biological data for 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine is limited in publicly accessible databases, its structural features suggest potential utility in several areas of drug discovery.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of substituted imidazo[1,2-a]pyridines.[2] Some derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and the release of cytochrome c from mitochondria.[2] The 6-bromo substitution, in particular, has been associated with significant activity against colon cancer cell lines.[2] The bulky 2-tert-butyl group could potentially enhance selectivity for specific kinase targets, a common mechanism of action for this class of compounds.
Antimicrobial and Antitubercular Potential
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial and antitubercular properties.[6][7] Certain derivatives have shown promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[7] The lipophilicity imparted by the bromo and tert-butyl groups may enhance cell membrane permeability, a crucial factor for antibacterial efficacy.
As a Scaffold for Kinase Inhibitors
The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine core make it an attractive scaffold for the design of kinase inhibitors. The 2- and 6-positions are amenable to substitution, allowing for the fine-tuning of interactions with the ATP-binding pocket of various kinases. The development of selective kinase inhibitors is a major focus in modern oncology and immunology.
Caption: Logical relationships between the structural features and potential biological activities of 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar bromo-substituted heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the MSDS for structurally related compounds, such as 6-bromo-2-methylimidazo[1,2-a]pyridine, for more detailed safety information.[8]
Future Perspectives and Conclusion
6-Bromo-2-tert-butylimidazo[1,2-a]pyridine represents a promising, yet underexplored, molecule within the vast chemical space of imidazo[1,2-a]pyridine derivatives. Its unique substitution pattern warrants further investigation to elucidate its specific biological activities and potential as a lead compound in drug discovery.
Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete analytical characterization data.
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Biological Screening: Systematic screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of kinases to identify its primary biological targets.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the 6-bromo and 2-tert-butyl groups to its biological activity.
References
Sources
- 1. 6-Bromo-2-chloromethylimidazo 1,2-a pyridine AldrichCPR 136117-72-1 [sigmaaldrich.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE | 4044-99-9 [chemicalbook.com]
- 6. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
